molecular formula C13H15NO2S3 B2545832 N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide CAS No. 1286714-57-5

N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide

Cat. No.: B2545832
CAS No.: 1286714-57-5
M. Wt: 313.45
InChI Key: QZUBSBBICSTPFM-UHFFFAOYSA-N
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Description

N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide is a complex organic compound characterized by its thiophene and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of a thiophene derivative with a boronic acid derivative under palladium catalysis. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex thiophene derivatives.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. These methods ensure consistent quality and yield, which are crucial for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

  • Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can be performed to reduce the sulfonamide group.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the sulfonamide nitrogen.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Sulfoxides and sulfones.

  • Reduction: Amine derivatives.

  • Substitution: Amides or esters.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its thiophene core makes it a valuable intermediate in the development of new materials and catalysts.

Biology: N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine: The compound's biological activity has been explored for its potential therapeutic applications. It has been investigated for its anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for pharmaceutical development.

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the development of new products with enhanced performance and durability.

Mechanism of Action

The mechanism by which N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide exerts its effects involves its interaction with specific molecular targets. The thiophene ring and sulfonamide group play crucial roles in binding to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-cyclopropyl-5-methyl-N-(thiophen-2-ylmethyl)thiophene-2-sulfonamide

  • N-cyclopropyl-5-methyl-N-(thiophen-2-ylmethyl)thiophene-3-sulfonamide

  • N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)thiophene-3-sulfonamide

Uniqueness: N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide stands out due to its specific substitution pattern on the thiophene ring and the presence of the cyclopropyl group. These structural features contribute to its unique chemical and biological properties, distinguishing it from other thiophene derivatives.

Properties

IUPAC Name

N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S3/c1-10-2-5-13(18-10)19(15,16)14(12-3-4-12)8-11-6-7-17-9-11/h2,5-7,9,12H,3-4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUBSBBICSTPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)N(CC2=CSC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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